molecular formula C24H24ClN3O3S B2631796 N-(5-chloro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 899942-16-6

N-(5-chloro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2631796
CAS No.: 899942-16-6
M. Wt: 469.98
InChI Key: ILHSPFJLPMJORY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a benzofuropyrimidin-derived acetamide featuring a 5-chloro-2-methylphenyl group and a 3-methylbutyl substituent on the heterocyclic core.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O3S/c1-14(2)10-11-28-23(30)22-21(17-6-4-5-7-19(17)31-22)27-24(28)32-13-20(29)26-18-12-16(25)9-8-15(18)3/h4-9,12,14H,10-11,13H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHSPFJLPMJORY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C(=O)N2CCC(C)C)OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound belonging to the class of thieno[3,2-d]pyrimidine derivatives. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in oncology.

Molecular Structure and Properties

The molecular formula of N-(5-chloro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is C23H26ClN3O2S2. The structure features a thieno[3,2-d]pyrimidine ring system linked to a chloro-substituted aromatic ring via a sulfanyl bridge. The compound's unique structure suggests a complex mechanism of action that may involve interactions with specific biological targets such as enzymes or receptors involved in disease pathways .

Preliminary studies indicate that this compound may exhibit anticancer activity by inhibiting key signaling pathways associated with cell proliferation and survival. It is hypothesized that the sulfanyl group plays a crucial role in modulating the activity of enzymes or receptors, which could lead to therapeutic effects against various cancer cell lines .

Anticancer Activity

Research has shown that compounds within the thieno[3,2-d]pyrimidine class can inhibit cancer cell growth. For instance:

  • In vitro studies demonstrated that N-(5-chloro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibited significant cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The compound's IC50 values ranged from low micromolar concentrations, indicating potent activity .

Anti-inflammatory Properties

Additionally, some derivatives of thieno[3,2-d]pyrimidines have shown anti-inflammatory activity . For example:

  • A related compound demonstrated inhibition of nitric oxide production in LPS-stimulated murine microglial cells, suggesting potential neuroprotective effects . This supports the hypothesis that N-(5-chloro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide may also possess anti-inflammatory properties.

Data Summary Table

Property Value
Molecular FormulaC23H26ClN3O2S2
Molecular Weight436.0 g/mol
Anticancer Activity (IC50)Low micromolar range
SolubilityModerate in organic solvents
Mechanism of ActionEnzyme/receptor interaction
Potential ApplicationsAnticancer and anti-inflammatory therapies

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocyclic Modifications

The target compound’s benzofuro[3,2-d]pyrimidin core distinguishes it from analogs with thieno[2,3-d]pyrimidin (e.g., 2-{[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide, ) or triazolyl cores (e.g., N-(5-chloro-2-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, ).

Substituent Variations

Key structural variations include:

Phenyl Substituents: The target compound’s 5-chloro-2-methylphenyl group differs from the 2-chlorophenyl group in ’s analog. Chlorine’s position (para vs. Methoxy substituents (e.g., 3-methoxyphenyl in ) introduce polarizability, contrasting with the hydrophobic 3-methylbutyl group in the target compound.

Table 1: Structural Comparison of Key Analogs
Compound ID Core Structure Phenyl Substituent Heterocyclic Substituent
Target Compound Benzofuro[3,2-d]pyrimidin 5-chloro-2-methylphenyl 3-methylbutyl
Benzofuro[3,2-d]pyrimidin 2-chlorophenyl 3-methoxyphenyl
Thieno[2,3-d]pyrimidin 2-methylphenyl 5-methylfuran-2-yl, allyl
1,2,4-Triazol-3-yl 5-chloro-2-methylphenyl 4-chlorophenyl, 4-methylphenyl

Computational Similarity Analysis

Using Tanimoto and Dice similarity metrics (), the target compound shows moderate similarity (~0.65–0.75) with benzofuropyrimidin analogs (e.g., ) due to shared core structures. However, similarity scores drop significantly (~0.30–0.40) when compared to thieno- or triazole-containing derivatives, reflecting core-dependent divergence in pharmacophore features .

Bioactivity and Target Interactions

highlights that structural similarity correlates with bioactivity clustering. For example:

  • The target compound and analog likely share kinase inhibition profiles due to conserved benzofuropyrimidin cores.
  • Thieno analogs () may exhibit altered selectivity due to sulfur’s electronegativity and enhanced metabolic stability .
  • Triazole derivatives () often target enzymes like DHFR (dihydrofolate reductase), suggesting divergent mechanisms compared to benzofuropyrimidins .

Analytical Differentiation

NMR Spectroscopy

As demonstrated in , NMR chemical shifts in regions A (positions 39–44) and B (positions 29–36) differentiate substituent effects. For instance, the 3-methylbutyl group in the target compound would cause upfield shifts in region A compared to the 3-methoxyphenyl group in .

Mass Spectrometry (MS/MS)

Molecular networking () reveals that the target compound’s fragmentation pattern (cosine score >0.85 with benzofuropyrimidins) differs from thieno analogs (cosine score <0.50), aiding dereplication .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.